molecular formula C18H20N2O3S B5687056 [(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-2-yl]-(2-methyl-1,3-thiazol-4-yl)methanone

[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-2-yl]-(2-methyl-1,3-thiazol-4-yl)methanone

Cat. No.: B5687056
M. Wt: 344.4 g/mol
InChI Key: RDJSFZYALRKYOH-KSSFIOAISA-N
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Description

[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-2-yl]-(2-methyl-1,3-thiazol-4-yl)methanone is a complex organic compound with a unique structure that combines elements of benzoxepine, pyrrole, and thiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-2-yl]-(2-methyl-1,3-thiazol-4-yl)methanone typically involves multiple steps, including the formation of the benzoxepine and pyrrole rings, followed by the introduction of the thiazole moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to scale up the reaction processes. This ensures consistency and efficiency in producing large quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-2-yl]-(2-methyl-1,3-thiazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

    Substitution: Various substituents can be introduced into the benzoxepine, pyrrole, or thiazole rings through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-2-yl]-(2-methyl-1,3-thiazol-4-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-2-yl]-(2-methyl-1,3-thiazol-4-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-2-yl]-(2-methyl-1,3-thiazol-4-yl)methanone is unique due to its combination of benzoxepine, pyrrole, and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-2-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-12-19-15(9-24-12)17(22)20-7-14-8-23-16-5-3-2-4-13(16)6-18(14,10-20)11-21/h2-5,9,14,21H,6-8,10-11H2,1H3/t14-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJSFZYALRKYOH-KSSFIOAISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CC3COC4=CC=CC=C4CC3(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)C(=O)N2C[C@H]3COC4=CC=CC=C4C[C@]3(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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